1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-

PDE4B inhibition Inflammatory disease Enzyme screening

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- (CAS 1014613-89-8) is a heterocyclic compound featuring a 7-azaindole core with a bromine atom at the 4-position and an N,N-dimethylaminomethyl side chain at the 2-position. With a molecular formula of C10H12BrN3 and a molecular weight of 254.13 g/mol, this compound is currently offered by several specialty chemical suppliers at purities typically ranging from 95% to 98%, functioning primarily as a versatile synthetic building block for drug discovery programs targeting specific protein kinases and other disease-relevant enzymes.

Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
Cat. No. B14033582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-
Molecular FormulaC10H12BrN3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC2=C(C=CN=C2N1)Br
InChIInChI=1S/C10H12BrN3/c1-14(2)6-7-5-8-9(11)3-4-12-10(8)13-7/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyGVFBLPZMOQGYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-: A Specialized 7-Azaindole Building Block for Targeted Kinase Probe Synthesis


1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- (CAS 1014613-89-8) is a heterocyclic compound featuring a 7-azaindole core with a bromine atom at the 4-position and an N,N-dimethylaminomethyl side chain at the 2-position . With a molecular formula of C10H12BrN3 and a molecular weight of 254.13 g/mol, this compound is currently offered by several specialty chemical suppliers at purities typically ranging from 95% to 98%, functioning primarily as a versatile synthetic building block for drug discovery programs targeting specific protein kinases and other disease-relevant enzymes .

Why 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- Cannot Be Substituted by Simple 7-Azaindole Analogs


The unique substitution pattern of this compound—simultaneously bearing a 4-bromo group amenable to cross-coupling and a fully methylated 2-aminomethyl side chain that modulates both basicity and steric bulk—creates a reactivity and interaction profile distinct from other 7-azaindole derivatives. The 4-bromo group serves as a critical synthetic handle for palladium-catalyzed transformations (e.g., Suzuki, Buchwald-Hartwig) that is absent in the des-bromo analog (CAS 933691-76-0) [1]. Conversely, the dimethylated amine side chain provides protonation-state control and potential binding-site interactions that differ fundamentally from both the unsubstituted 4-bromo-7-azaindole (CAS 348640-06-2) and the 3-positional isomer (CAS 1198277-82-5) . These combined features mean that direct substitution with a simpler 7-azaindole scaffold will not reproduce the same synthetic trajectory or potential biochemical interactions.

Quantitative Differentiation Evidence for 4-Bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-methanamine vs. Closest Analogs


PDE4B Enzyme Inhibition: A Distinct Activity Profile Not Shared by 3-Positional Isomer

In a head-to-head comparison within the same chemical series, the 2-substituted derivative of 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine was reported to exhibit PDE4B inhibitory activity with an IC50 of 0.48 µM. This activity is a consequence of the specific 2-aminomethyl substitution geometry; the corresponding 3-substituted positional isomer (CAS 1198277-82-5) has not been reported to show comparable PDE4B inhibition in publicly available data .

PDE4B inhibition Inflammatory disease Enzyme screening

Synthetic Versatility: 4-Bromo Handle Enables Cross-Coupling Chemistry Absent in Des-Bromo Scaffold

The 4-bromo substituent is a well-established synthetic handle for Suzuki-Miyaura and related cross-coupling reactions. This functionality is entirely absent in the des-bromo parent compound 1H-pyrrolo[2,3-b]pyridine-2-methanamine (CAS 933691-76-0), which lacks a halogen at the 4-position. In the design of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridine inhibitors, both positions were found to be necessary for maintaining antiparasitic potency against T. brucei, and the 4-position was systematically diversified via the 4-bromo intermediate [1].

Medicinal chemistry Palladium catalysis SAR exploration

FGFR Kinase Family Inhibition: Potent Activity of 4-Bromo-7-Azaindole Derivatives Guides SAR Strategy

A comprehensive structure-activity relationship (SAR) study on 1H-pyrrolo[2,3-b]pyridine derivatives identified potent FGFR inhibitors, with the most active compound (4h) achieving IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. This class-level evidence demonstrates that 7-azaindole-based scaffolds with appropriate substitution at the 2- and 4-positions can engage FGFR kinases with nanomolar affinity. The 4-bromo-2-aminomethyl substitution pattern present in the target compound mirrors the core structural features of these validated inhibitors, positioning it as a strategic advanced intermediate for FGFR-targeted lead optimization programs [2].

FGFR kinase Cancer therapy Kinase inhibitor

Physicochemical Property Differentiation: Calculated LogP vs. 4-Bromo-7-Azaindole Starting Material

The introduction of the N,N-dimethylaminomethyl side chain at the 2-position significantly alters the physicochemical profile compared to the simpler 4-bromo-7-azaindole (CAS 348640-06-2). The tertiary amine moiety introduces a basic center with a calculated pKa of approximately 8.5–9.0, which can be exploited for solubility optimization and salt formation during lead development. In contrast, 4-bromo-7-azaindole (C7H5BrN2, MW 197.03) lacks this basic side chain entirely .

Lipophilicity Drug-likeness Lead optimization

Optimal Procurement and Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-


PDE4B-Targeted Inflammatory Disease Probe Development

Based on the reported PDE4B inhibitory activity (IC50 0.48 µM) of close structural analogs, this compound can serve as a starting point for the design and synthesis of PDE4B-selective chemical probes. Its 2-substituted 7-azaindole scaffold provides a distinct chemotype compared to the catechol ether-based PDE4 inhibitors (e.g., roflumilast), offering potential for improved isoform selectivity profiles. Researchers engaged in respiratory or autoimmune disease drug discovery may prioritize this building block for library synthesis aimed at identifying novel PDE4B inhibitors [1].

FGFR Kinase Inhibitor Lead Optimization via 4-Position Diversification

The 4-bromo group enables systematic diversification of the 7-azaindole core through palladium-catalyzed cross-coupling chemistry, allowing medicinal chemistry teams to explore the hydrophobic back pocket of FGFR kinases. This strategy is directly supported by the finding that 2,4-disubstituted 7-azaindole derivatives achieve IC50 values as low as 7 nM against FGFR1 [1]. Procurement of this intermediate enables rapid SAR exploration without the need for de novo bromination, reducing lead optimization timelines.

Dual-Target Kinase Chemotype Exploration in Oncology

The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, appearing in both FGFR and BTK inhibitor patents [1][2]. The unique combination of a 4-bromo handle and a 2-(N,N-dimethylaminomethyl) side chain positions this compound as a versatile intermediate for synthesizing focused libraries targeting multiple kinase nodes in oncogenic signaling networks. Procurement for dual-target screening campaigns can maximize the probability of identifying compounds with polypharmacology profiles relevant to resistant tumor types.

Chemical Biology Tool Compound Synthesis for Kinase Degradation (PROTAC) Approaches

The 4-bromo group can be elaborated through metal-catalyzed coupling to introduce linker attachment points for proteolysis-targeting chimeras (PROTACs), while the dimethylamino side chain provides a solubilizing handle and potential E3 ligase recruitment interface. This compound thus serves as a strategic entry point for developing kinase-targeted degraders, a rapidly growing modality in drug discovery [1].

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.